![molecular formula C7H9N3O B3092954 (3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile CAS No. 1239752-36-3](/img/structure/B3092954.png)
(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile
Overview
Description
“(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile” is a chemical compound with the linear formula C6H11O1N3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile”, has been a focus of attention for a long time . The synthesis process often involves amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Molecular Structure Analysis
The molecular structure of “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile” is characterized by a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. One of the ways to deal with the antimicrobial resistance problem is the synthesis of new medicinal substances to which microorganisms are sensitive .Scientific Research Applications
Agricultural Pesticides
1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides, which are urgently needed due to the serious threat plant diseases pose to food security .
Anti-Bacterial Agents
These compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . Some derivatives have even outperformed existing treatments .
Anti-Fungal Agents
1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .
Cytotoxic Agents
Some 1,2,4-Oxadiazole derivatives have exhibited in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines .
Synthetic Organic Chemistry
In synthetic organic chemistry, the 1,2,4-oxadiazole ring serves as a convenient precursor for generating other heterocyclic and acyclic compounds .
Development of New Agrochemicals
The 2-(pyrazol-4-yl)-1,3,4-oxadiazole unit, which is similar to the compound , is considered a core pharmacophore in developing new agrochemicals .
Safety and Hazards
Future Directions
The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile”, are promising. The development of new compounds to which microbes would be sensitive is one of the ways to deal with the antimicrobial resistance problem .
properties
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJZMCOXMVPFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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